![molecular formula C19H23ClN2O5S B7708075 4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7708075.png)
4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl]morpholine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound is also known as CEBS, and it has been synthesized using different methods.
作用機序
The mechanism of action of CEBS is not fully understood. It has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of intracellular proteins. CEBS has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. The inhibition of HDACs by CEBS has been shown to result in the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects:
CEBS has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have neuroprotective effects. CEBS has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. In addition, CEBS has been shown to have antifungal and antibacterial activities.
実験室実験の利点と制限
CEBS has several advantages for lab experiments. It is a potent inhibitor of the proteasome and HDACs, making it useful in the study of these enzymes. CEBS has also been shown to have a low toxicity profile, making it a suitable compound for in vitro and in vivo studies. However, CEBS has some limitations for lab experiments. It is a relatively complex compound to synthesize, and its synthesis requires several steps. In addition, CEBS has limited solubility in water, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of CEBS. One direction is the development of more efficient synthesis methods for CEBS. Another direction is the study of the mechanism of action of CEBS. Further studies are needed to fully understand the mechanism of action of CEBS and its effects on different enzymes and pathways. Another direction is the study of the pharmacokinetics and pharmacodynamics of CEBS. Further studies are needed to determine the optimal dosage and administration route of CEBS for different applications. Finally, the potential clinical applications of CEBS should be explored further. CEBS has shown promise in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases, and further studies are needed to determine its clinical efficacy.
合成法
The synthesis of CEBS has been achieved using different methods. One of the methods involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid to form 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carboxylic acid. The resulting compound is then reacted with morpholine to form CEBS. Another method involves the reaction of 3-chloro-4-ethoxybenzenesulfonyl chloride with piperidine-4-carbonyl chloride to form 1-(3-chloro-4-ethoxybenzenesulfonyl)piperidine-4-carbonyl chloride. The resulting compound is then reacted with morpholine to form CEBS.
科学的研究の応用
CEBS has been the focus of scientific research due to its potential applications in various fields. One of the applications of CEBS is in the field of cancer research. CEBS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Another application of CEBS is in the field of neuroscience. CEBS has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease. CEBS has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
1-(3-chloro-4-ethoxyphenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-2-26-18-6-5-16(12-17(18)20)28(24,25)22-9-7-14(8-10-22)19(23)21-13-15-4-3-11-27-15/h3-6,11-12,14H,2,7-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCATQIWBUIZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
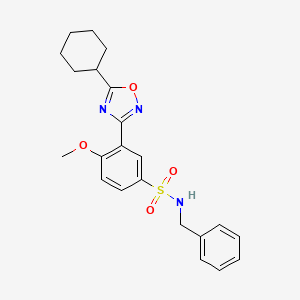
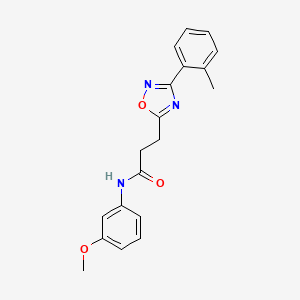


![2-{4-[(butan-2-yl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7708031.png)
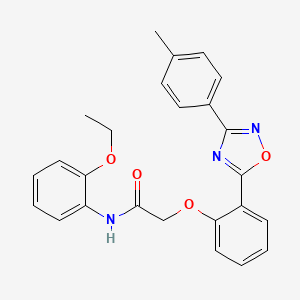
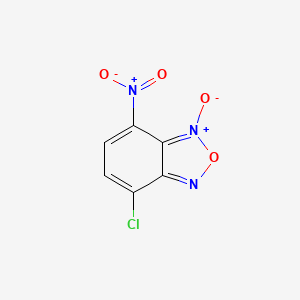
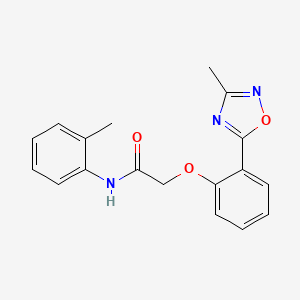

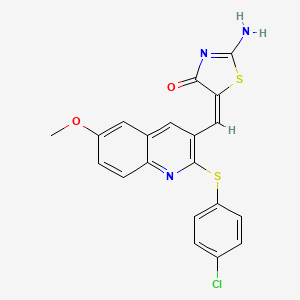
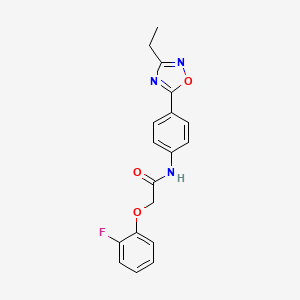
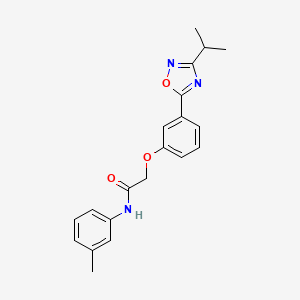

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7708089.png)
